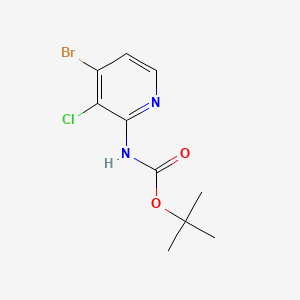
tert-Butyl (4-bromo-3-chloropyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate typically involves the reaction of 4-bromo-3-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-bromo-3-chloropyridine+tert-butyl chloroformatetriethylaminetert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyl carbamate group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Deprotected Amine: Removal of the tert-butyl carbamate group yields the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, through carbamate linkage, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group protects the amine functionality during various chemical reactions and can be selectively removed under acidic conditions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized or modified.
Comparación Con Compuestos Similares
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison:
- Structural Differences: The position of the bromine and chlorine atoms on the pyridine ring can vary, leading to different reactivity and properties.
- Reactivity: The reactivity of these compounds in substitution and deprotection reactions can differ based on the electronic effects of the substituents.
- Applications: While all these compounds can serve as protecting groups for amines, their specific applications may vary depending on their reactivity and stability.
Propiedades
Fórmula molecular |
C10H12BrClN2O2 |
|---|---|
Peso molecular |
307.57 g/mol |
Nombre IUPAC |
tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
Clave InChI |
HCMNMFKYYQUYKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=CC(=C1Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















